

An In-depth Technical Guide to Hydrogen Content and Stoichiometry in Samarium Hydrides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium trihydride

Cat. No.: B076094

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium, a lanthanide series element, forms a range of hydride compounds with distinct stoichiometries and crystal structures, exhibiting a rich and complex phase diagram, particularly under high-pressure conditions. This technical guide provides a comprehensive overview of the hydrogen content and stoichiometry of samarium hydrides. It delves into the crystal structures of various phases, summarizes key quantitative data, and outlines the experimental and theoretical methodologies employed in their study. This document is intended to serve as a foundational resource for researchers engaged in the study of metal hydrides and their potential applications.

Introduction

The study of rare-earth hydrides has garnered significant attention due to their fascinating physical properties and potential applications in fields ranging from hydrogen storage to high-temperature superconductivity. Samarium hydrides (SmH_x), in particular, have been the subject of both experimental and theoretical investigations to elucidate their structural and electronic characteristics. Like other lanthanides, samarium reacts with hydrogen to form distinct phases, primarily the dihydride (SmH_2) and the trihydride (SmH_3) under ambient or near-ambient conditions. However, under extreme pressures, a wider array of stoichiometries with higher

hydrogen content have been theoretically predicted. Understanding the relationship between hydrogen content, stoichiometry, and the resulting crystal structure is paramount for predicting and controlling the material's properties.

Stoichiometry and Crystal Structures

The samarium-hydrogen system is characterized by several stoichiometric compounds, with their stability being highly dependent on pressure and temperature. At ambient pressures, samarium typically forms a dihydride (SmH_2) and can be further hydrogenated to a trihydride (SmH_3). Theoretical studies employing first-principles calculations have predicted the existence of several novel, hydrogen-rich samarium hydride phases at elevated pressures.

Samarium Dihydride (SmH_2)

Under ambient conditions, SmH_2 adopts a face-centered cubic (FCC) fluorite-type structure, which is common for rare-earth dihydrides. In this structure, the samarium atoms form an FCC lattice, and the hydrogen atoms occupy the tetrahedral interstitial sites.

Theoretical investigations into the high-pressure behavior of samarium hydrides have predicted a phase transition for SmH_2 . At pressures around 200 GPa, a layered hexagonal structure with the $P6/mmm$ space group is predicted to be the most stable phase.^{[1][2]} This layered structure is analogous to that of MgB_2 .^[1]

Samarium Trihydride (SmH_3)

Further hydrogenation of SmH_2 leads to the formation of SmH_3 . The crystal structure of SmH_3 is typically a hexagonal close-packed (HCP) lattice of samarium atoms, with hydrogen atoms occupying both the tetrahedral and octahedral interstitial sites.

High-Pressure Polyhydrides

Computational predictions suggest that at very high pressures, samarium can form polyhydrides with stoichiometries beyond SmH_3 . Metastable phases such as SmH_4 , SmH_6 , and SmH_{10} have been proposed based on random structure searches.^[1] These hydrogen-rich compounds are of particular interest in the search for high-temperature superconductors.

Quantitative Data

The following tables summarize the available quantitative data for the stoichiometry and crystal structures of various samarium hydride phases. It is important to note that much of the data for high-pressure phases are derived from theoretical calculations and await experimental confirmation.

Table 1: Stoichiometry and Crystal Structures of Samarium Hydrides

Stoichiometry	Pressure Conditions	Crystal System	Space Group	Reference
SmH ₂	Ambient	Cubic (Fluorite-type)	Fm-3m	Implied by analogy with other rare-earth hydrides
SmH ₂	~200 GPa (Theoretical)	Hexagonal	P6/mmm	[1][2]
SmH ₃	Ambient	Hexagonal	P-3c1 or P6 ₃ /mmc	Implied by analogy with other rare-earth hydrides
SmH ₄	50 - 140 GPa (Metastable, Theoretical)	-	-	[1]
SmH ₆	High Pressure (Metastable, Theoretical)	-	-	[1]
SmH ₁₀	High Pressure (Metastable, Theoretical)	-	-	[1]

Table 2: Theoretical Lattice Parameters for High-Pressure SmH₂ (P6/mmm)

Pressure (GPa)	a (Å)	c (Å)	Reference
200	~2.5	~4.45	[2]

Note: Experimental lattice parameters for ambient pressure phases are not readily available in the searched literature and would require dedicated experimental studies for precise determination.

Experimental and Theoretical Protocols

The synthesis and characterization of samarium hydrides involve specialized techniques to handle reactive materials and, in the case of high-pressure phases, to achieve and maintain extreme conditions.

Synthesis of Samarium Hydrides

A common method for preparing rare-earth hydrides is through direct reaction of the metal with high-purity hydrogen gas at elevated temperatures.

Protocol for Solid-Gas Reaction:

- **Sample Preparation:** A pure samarium metal sample is placed in a reaction chamber made of a material that does not react with hydrogen or samarium at high temperatures (e.g., a quartz or alumina tube).
- **Evacuation and Purging:** The reaction chamber is evacuated to a high vacuum to remove any atmospheric contaminants. It is then purged several times with an inert gas (e.g., argon) before introducing hydrogen.
- **Hydrogenation:** High-purity hydrogen gas is introduced into the chamber. The temperature is gradually increased to the desired reaction temperature (typically several hundred degrees Celsius). The hydrogen pressure is maintained at a specific level depending on the desired stoichiometry.
- **Annealing and Cooling:** The sample is held at the reaction temperature for a sufficient duration to ensure complete hydrogenation. It is then slowly cooled to room temperature under a hydrogen atmosphere to prevent decomposition.

For the synthesis of high-pressure phases, a diamond anvil cell (DAC) is typically employed, where the samarium sample is loaded along with a hydrogen pressure medium. Laser heating can be used to promote the reaction at high pressures.[3]

Characterization Techniques

4.2.1. X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure of samarium hydrides. Synchrotron XRD is particularly useful for high-pressure studies in a DAC.[4][5]

General XRD Protocol:

- **Sample Preparation:** A fine powder of the samarium hydride is prepared in an inert atmosphere to prevent oxidation. For air-sensitive samples, the powder is sealed in a capillary.
- **Data Collection:** The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
- **Data Analysis:** The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and lattice parameters through Rietveld refinement.

4.2.2. Neutron Diffraction

Neutron diffraction is a powerful tool for accurately locating the positions of hydrogen (or deuterium) atoms within the metal lattice, which is challenging with XRD due to hydrogen's low scattering cross-section for X-rays.[6][7][8]

General Neutron Diffraction Protocol:

- **Sample Preparation:** A deuterated sample (samarium deuteride) is often used to reduce the high incoherent scattering cross-section of hydrogen. The powdered sample is loaded into a suitable container.
- **Data Collection:** The sample is placed in a neutron beam, and the scattered neutrons are detected at various angles.

- **Data Analysis:** Similar to XRD, the diffraction pattern is analyzed to refine the crystal structure, with a particular focus on the positions and occupancies of the deuterium atoms.

Theoretical Modeling

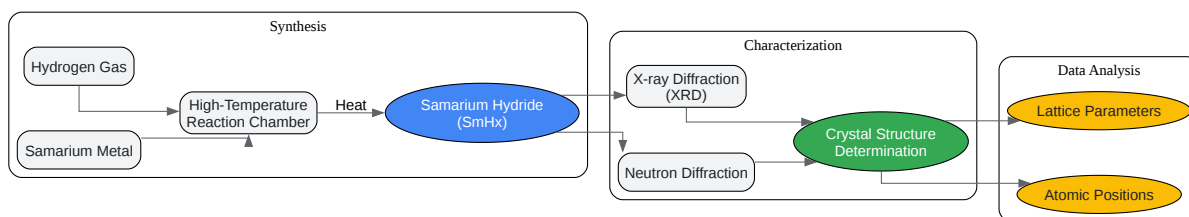
First-principles calculations based on Density Functional Theory (DFT) are instrumental in predicting the stability and properties of new hydride phases, especially under high pressure.

Typical DFT Workflow:

- **Structure Prediction:** Candidate crystal structures for various SmH_x stoichiometries are generated using algorithms like random structure searching.^{[1][2]}
- **Energy Calculations:** The total energy of each candidate structure is calculated at different pressures.
- **Convex Hull Construction:** A convex hull of formation enthalpy versus hydrogen content is constructed to identify the thermodynamically stable phases at a given pressure.
- **Property Calculations:** For the stable structures, electronic band structures, density of states, and phonon dispersion curves are calculated to assess their electronic properties and dynamical stability.

Visualizations

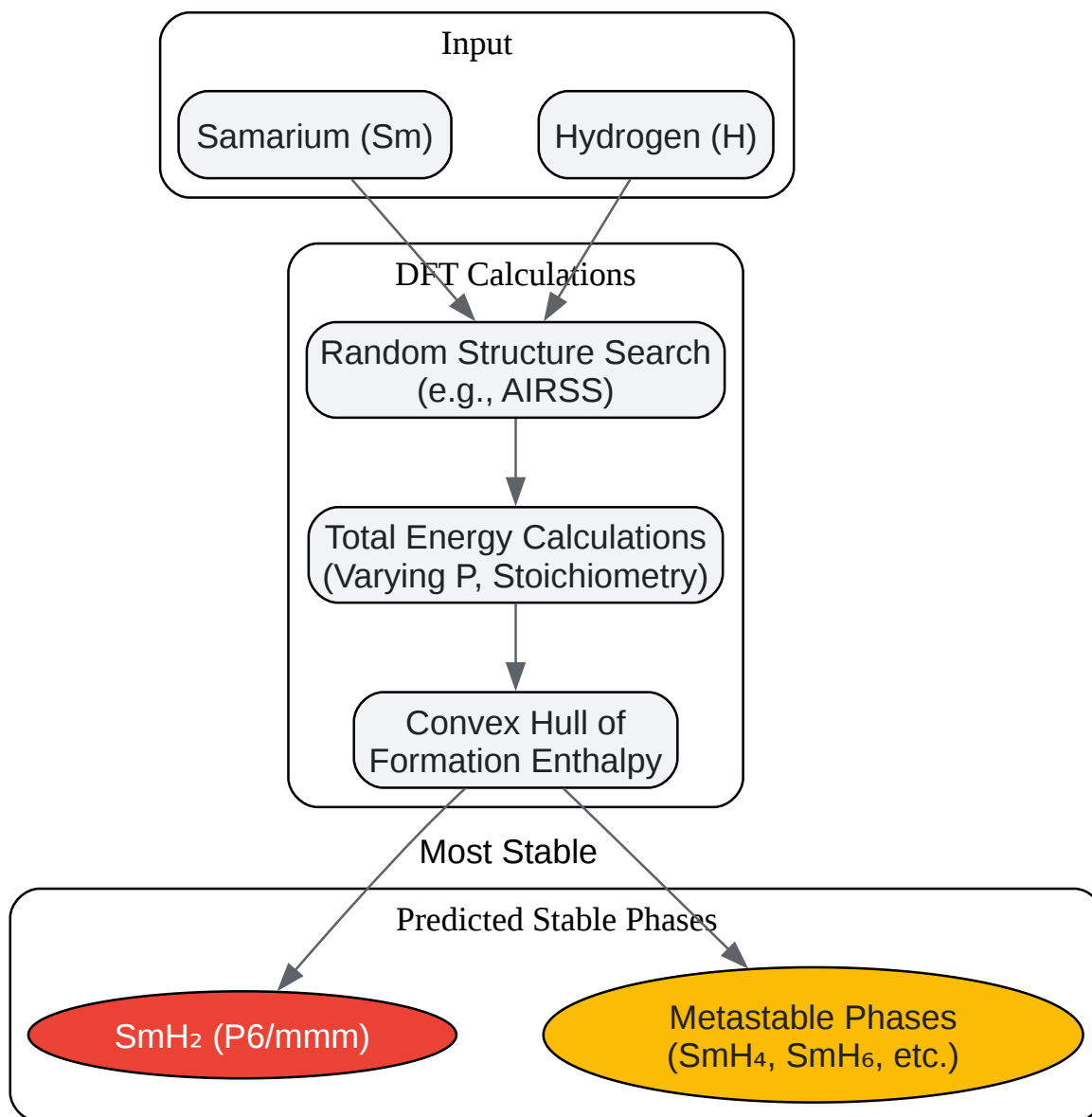
Experimental Workflow for Samarium Hydride Synthesis and Characterization



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of samarium hydrides.

Theoretical Prediction of High-Pressure Samarium Hydride Phases



[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating the theoretical workflow for predicting stable high-pressure phases of samarium hydrides.

Conclusion

The samarium-hydrogen system presents a rich area of study, with established dihydride and trihydride phases at ambient conditions and a range of theoretically predicted, hydrogen-rich polyhydrides at high pressures. While experimental data on the precise structural and

thermodynamic properties of all samarium hydride phases are still being actively researched, theoretical calculations provide a strong foundation for understanding their behavior under extreme conditions. Further experimental work, particularly high-pressure synthesis coupled with in-situ X-ray and neutron diffraction, is crucial to validate these theoretical predictions and to fully characterize the fascinating properties of samarium hydrides. This guide provides a current snapshot of the knowledge in this field, offering a valuable resource for researchers and professionals interested in the chemistry and physics of these advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mahi.ucsd.edu [mahi.ucsd.edu]
- 4. nuce.psu.edu [nuce.psu.edu]
- 5. Pressure–Temperature Phase Diagram of Ta-H System up to 9 GPa and 600 °C | MDPI [[mdpi.com](https://www.mdpi.com)]
- 6. osti.gov [osti.gov]
- 7. ill.eu [ill.eu]
- 8. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hydrogen Content and Stoichiometry in Samarium Hydrides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076094#hydrogen-content-and-stoichiometry-in-samarium-hydrides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com